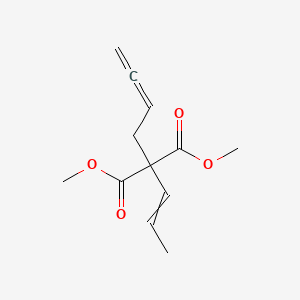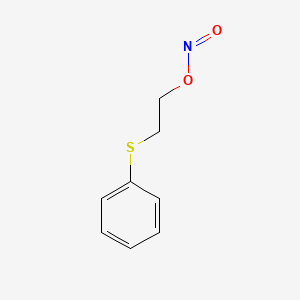![molecular formula C18H28O2 B14311892 1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol CAS No. 109558-42-1](/img/structure/B14311892.png)
1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol is an organic compound with a complex structure that includes a methoxyphenyl group, an ethyl chain, and a cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol typically involves multiple steps. One common method includes the hydrogenation of 1-cyano-[ (4-methoxyphenyl)methyl]cyclohexanol in the presence of a Co-NiO dual catalyst. The reaction is carried out under controlled pressure (0.1-0.5 MPa) and temperature (80-140°C) conditions . Another method involves the use of Raney nickel and borohydride in a reaction solvent, followed by hydrogenation and reduced pressure concentration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of high-activity catalysts and efficient reaction conditions helps in achieving higher yields and purity, making the process suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions include substituted cyclohexanols, ketones, aldehydes, and various aromatic derivatives. These products have diverse applications in different fields of research and industry.
Aplicaciones Científicas De Investigación
1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-4-[2-(4-methoxyphenyl)ethyl]benzene: Shares a similar methoxyphenyl group but differs in the overall structure.
2-[ (4-methoxyanilino)methyl]phenol: Contains a methoxyphenyl group and an anilino moiety, making it structurally related.
Venlafaxine: A well-known pharmaceutical compound with a similar cyclohexanol structure but different functional groups and applications.
Uniqueness
1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
109558-42-1 |
|---|---|
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C18H28O2/c1-14-6-5-12-17(2,3)18(14,19)13-11-15-7-9-16(20-4)10-8-15/h7-10,14,19H,5-6,11-13H2,1-4H3 |
Clave InChI |
RIGVRWAQWNIFAX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1(CCC2=CC=C(C=C2)OC)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


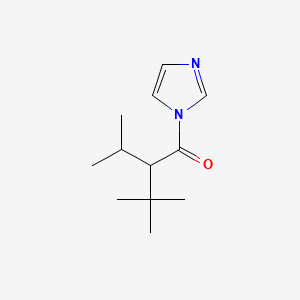
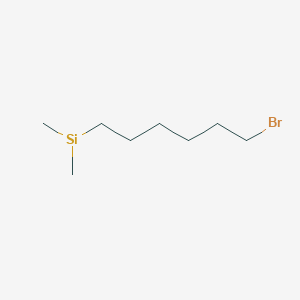
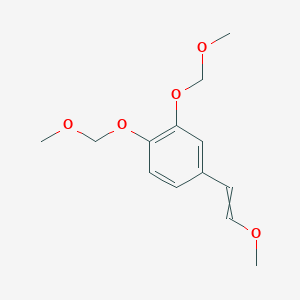
![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)


![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)


